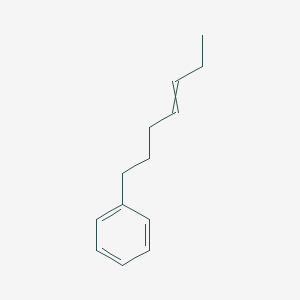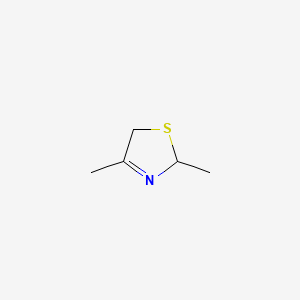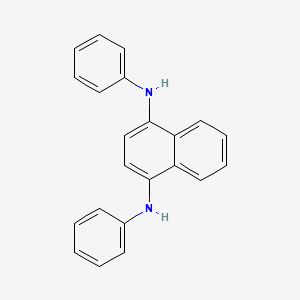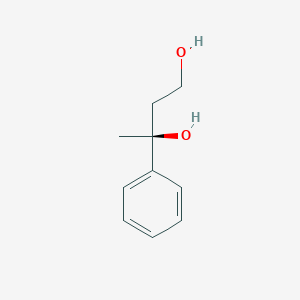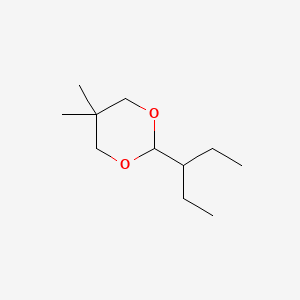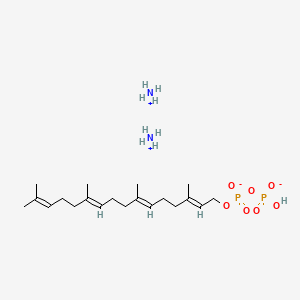
Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) is a complex organic compound characterized by a seven-membered ring structure with multiple substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of strong acids or bases as catalysts, along with specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and efficiency.
化学反応の分析
Types of Reactions
Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The detailed mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclohexanone: A six-membered ring ketone with similar reactivity but different structural properties.
Cyclooctanone: An eight-membered ring ketone with comparable chemical behavior but larger ring size.
2,4-Dimethyl-3-pentanone: A smaller ketone with similar substituents but different ring structure.
Uniqueness
Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) is unique due to its seven-membered ring structure and the presence of multiple substituents. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C15H24O |
|---|---|
分子量 |
220.35 g/mol |
IUPAC名 |
6,6-dimethyl-2,4-di(propan-2-ylidene)cycloheptan-1-one |
InChI |
InChI=1S/C15H24O/c1-10(2)12-7-13(11(3)4)14(16)9-15(5,6)8-12/h7-9H2,1-6H3 |
InChIキー |
XXZKBJMSLOFTKW-UHFFFAOYSA-N |
正規SMILES |
CC(=C1CC(=C(C)C)C(=O)CC(C1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


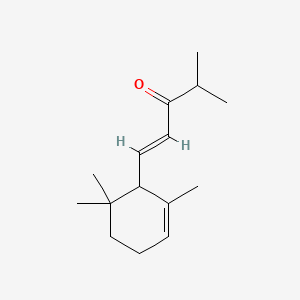
![[(Methylimino)dimethylene]bisphosphonic acid](/img/structure/B13801044.png)
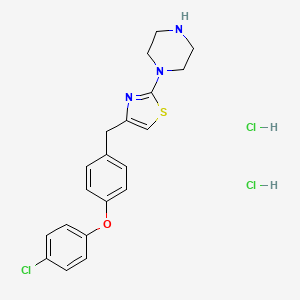
![2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)
![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
